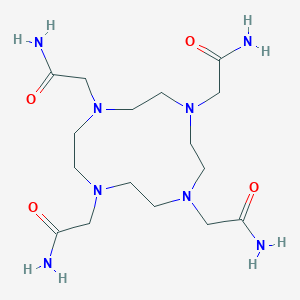
4,4'-二甲氧基三苯甲酰氯
描述
4,4’-Dimethoxytrityl chloride, often abbreviated as DMT-Cl, is a chemical compound used as a protecting group for various functional groups in organic synthesis . It is particularly useful in oligonucleotide synthesis . The compound is usually bound to a molecule but can exist as a stable cation in solution, where it appears bright orange .
Synthesis Analysis
While specific synthesis methods for 4,4’-Dimethoxytrityl chloride were not found in the search results, it’s known that the compound is used in the reaction of polymer-supported amino groups with an excess of 4,4’-dimethoxytrityl chloride (DMTrCl) in the presence of tetrabutylammonium nitrate as a catalyst .
Molecular Structure Analysis
The molecular formula of 4,4’-Dimethoxytrityl chloride is C21H19ClO2 . Its molecular weight is 338.83 g/mol . The compound’s structure includes a chloride atom bound to a carbon atom, which is further connected to two methoxyphenyl groups and a phenyl group .
Chemical Reactions Analysis
4,4’-Dimethoxytrityl chloride is used in the reaction of polymer-supported amino groups with an excess of 4,4’-dimethoxytrityl chloride (DMTrCl) in the presence of tetrabutylammonium nitrate as a catalyst .
Physical And Chemical Properties Analysis
4,4’-Dimethoxytrityl chloride is a solid compound that appears pink . It has a melting point of 123-125 °C . The compound is soluble in chloroform and methanol, and partially soluble in water . It is moisture sensitive and should be stored under inert gas .
科学研究应用
Protective Reagent for Oligonucleotide Synthesis
DMT-Cl is widely used as a protective reagent in the synthesis of oligonucleotides . It plays a crucial role in the step-by-step addition of nucleotides during the synthesis process. The DMT group protects the 5’-hydroxyl group of the nucleoside, which is removed just before the addition of the next nucleotide.
Protection and Deprotection of Thiol Groups
DMT-Cl is used for selective protection and deprotection procedures for thiol groups in nucleoside derivatives . This is particularly important in the synthesis of modified nucleosides and nucleotides, where selective protection of functional groups is required.
Protection and Deprotection of Hydroxy Groups
Similar to thiol groups, DMT-Cl is also used for the protection and deprotection of hydroxy groups in nucleoside derivatives . This allows for selective reactions to occur at other sites on the nucleoside molecule.
Synthesis of Modified Nucleosides and Nucleotides
The protective properties of DMT-Cl make it an essential tool in the synthesis of modified nucleosides and nucleotides . These modified molecules have applications in various fields of research, including medicinal chemistry and molecular biology.
Synthesis of DNA and RNA Probes
The use of DMT-Cl in oligonucleotide synthesis extends to the production of DNA and RNA probes . These probes are used in a variety of biological and medical research applications, including gene expression studies and diagnostic testing.
Synthesis of Antisense Oligonucleotides
DMT-Cl is used in the synthesis of antisense oligonucleotides . These are short, synthetic pieces of DNA that can bind to specific sequences of mRNA and prevent them from being translated into protein. This has potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
作用机制
Target of Action
The primary target of 4,4’-Dimethoxytrityl chloride (DMT-Cl) are the hydroxyl groups of nucleosides and nucleotides . It acts as a protecting group for these functional groups during organic synthesis .
Mode of Action
DMT-Cl interacts with its targets by forming a protective group around the hydroxyl groups of nucleosides and nucleotides . This protection is crucial during the synthesis of oligonucleotides . The reaction of polymer-supported amino groups with an excess of DMT-Cl in the presence of tetrabutylammonium nitrate as a catalyst is a key step in this process .
Biochemical Pathways
The primary biochemical pathway affected by DMT-Cl is the synthesis of oligonucleotides . By protecting the hydroxyl groups of nucleosides and nucleotides, DMT-Cl allows for the successful synthesis of oligonucleotides without interference from these functional groups .
Result of Action
The molecular effect of DMT-Cl’s action is the formation of a protective group around the hydroxyl groups of nucleosides and nucleotides . This allows for the successful synthesis of oligonucleotides . On a cellular level, this can facilitate the creation of specific sequences of nucleotides for use in research and therapeutic applications.
Action Environment
The efficacy and stability of DMT-Cl are influenced by several environmental factors. It is sensitive to moisture and requires storage in an inert atmosphere at room temperature . Additionally, the reaction of DMT-Cl with its targets is catalyzed by tetrabutylammonium nitrate . The solvent used can also impact the reaction .
安全和危害
4,4’-Dimethoxytrityl chloride is classified as a hazardous chemical. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
未来方向
属性
IUPAC Name |
1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWYRBLDOOOJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193618 | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxytrityl chloride | |
CAS RN |
40615-36-9 | |
| Record name | 4,4′-Dimethoxytrityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40615-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















